![molecular formula C19H18O3 B12444058 Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate](/img/structure/B12444058.png)
Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Metoxi-6-[(1E,3E)-4-fenilbuta-1,3-dien-1-IL]benzoato de metilo es un compuesto orgánico con la fórmula molecular C19H18O3. Es un derivado del benzoato, caracterizado por la presencia de un grupo metoxi y un sustituyente fenilbuta-dienil. Este compuesto es de interés en varios campos de investigación científica debido a su estructura química y propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Metoxi-6-[(1E,3E)-4-fenilbuta-1,3-dien-1-IL]benzoato de metilo generalmente implica la esterificación del derivado del ácido benzoico correspondiente. Un método común es la reacción del ácido 2-metoxibenzoico con metanol en presencia de un catalizador ácido fuerte, como el ácido sulfúrico, para formar el éster metílico. El grupo fenilbuta-dienil se puede introducir a través de una reacción de acoplamiento cruzado, como la reacción de Heck, utilizando catalizadores de paladio apropiados y condiciones de reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Metoxi-6-[(1E,3E)-4-fenilbuta-1,3-dien-1-IL]benzoato de metilo se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar un aldehído o ácido carboxílico correspondiente.
Reducción: El grupo fenilbuta-dienil se puede reducir para formar una cadena alquílica saturada.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: La hidrogenación utilizando paladio sobre carbono (Pd/C) como catalizador es un método típico.
Sustitución: Reactivos como el hidruro de sodio (NaH) o el hidruro de litio y aluminio (LiAlH4) se pueden utilizar para reacciones de sustitución nucleofílica.
Principales productos formados
Oxidación: Formación de ácido 2-metoxibenzoico o 2-metoxibenzaldehído.
Reducción: Formación de 2-metoxi-6-[(1E,3E)-4-fenilbutil]benzoato.
Sustitución: Formación de varios benzoatos sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2-Metoxi-6-[(1E,3E)-4-fenilbuta-1,3-dien-1-IL]benzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como ligando en la química de coordinación y como precursor en la síntesis orgánica.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y como farmacóforo en la química medicinal.
Industria: Utilizado en la síntesis de productos químicos especiales y como intermedio en la producción de fragancias y sabores.
Mecanismo De Acción
El mecanismo de acción del 2-Metoxi-6-[(1E,3E)-4-fenilbuta-1,3-dien-1-IL]benzoato de metilo implica su interacción con objetivos y vías moleculares específicos. El grupo metoxi y el sustituyente fenilbuta-dienil juegan un papel crucial en su afinidad de unión y actividad. El compuesto puede actuar inhibiendo enzimas o receptores involucrados en procesos biológicos clave, lo que lleva a los efectos observados .
Comparación Con Compuestos Similares
Compuestos similares
2-Metoxi-benzoato de metilo: Un análogo más simple con solo un grupo metoxi y sin sustituyente fenilbuta-dienil.
3,5-Dimetoxi-benzoato de metilo: Contiene dos grupos metoxi y se utiliza en aplicaciones similares.
4-Nitro-benzoato de metilo: Contiene un grupo nitro en lugar de un grupo metoxi, lo que lleva a diferentes propiedades químicas y reactividad.
Unicidad
El 2-Metoxi-6-[(1E,3E)-4-fenilbuta-1,3-dien-1-IL]benzoato de metilo es único debido a la presencia de un grupo metoxi y un sustituyente fenilbuta-dienil. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para aplicaciones de investigación específicas .
Propiedades
Fórmula molecular |
C19H18O3 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
methyl 2-methoxy-6-(4-phenylbuta-1,3-dienyl)benzoate |
InChI |
InChI=1S/C19H18O3/c1-21-17-14-8-13-16(18(17)19(20)22-2)12-7-6-11-15-9-4-3-5-10-15/h3-14H,1-2H3 |
Clave InChI |
DLIZJZCVTCSMNF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C(=O)OC)C=CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


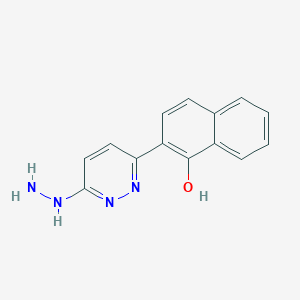
![4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12443998.png)
![N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444005.png)

![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12444014.png)
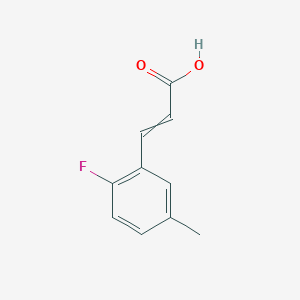
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12444027.png)
![(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12444035.png)
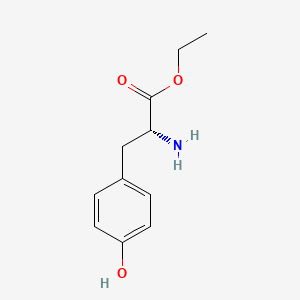
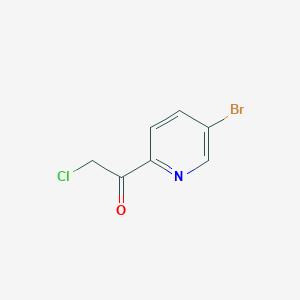
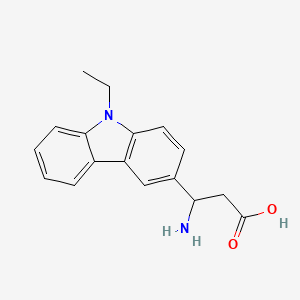
![2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B12444050.png)
methanone](/img/structure/B12444052.png)
![3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12444062.png)
